molecular formula C6H8BrF B2888554 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane CAS No. 2168405-39-6

1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane

Cat. No.: B2888554
CAS No.: 2168405-39-6
M. Wt: 179.032
InChI Key: LREJOZOABGRTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design due to its ability to enhance solubility, membrane permeability, and metabolic stability .

Mechanism of Action

Target of Action

The primary targets of 1-(Bromomethyl)-3-fluorobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, to which this compound belongs, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .

Mode of Action

The specific mode of action of 1-(Bromomethyl)-3-fluorobicyclo[11The bcp unit, a key component of this compound, is known to interact with its targets by influencing their permeability, aqueous solubility, and in vitro metabolic stability .

Biochemical Pathways

The exact biochemical pathways affected by 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to be used in drug design, suggesting that they may interact with a variety of biochemical pathways depending on the specific drug molecule they are incorporated into .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can significantly impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(Bromomethyl)-3-fluorobicyclo[11As a bcp derivative, it’s known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These effects can lead to changes in the efficacy and potency of the drug molecules it’s incorporated into.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method includes the reaction of [1.1.1]propellane with bromomethyl and fluorine-containing reagents under controlled conditions. The reaction is often carried out in a continuous flow system, which allows for the efficient production of the desired compound .

Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs scalable continuous flow processes. These methods enable the production of gram to kilogram quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, alcohols, carboxylic acids, and hydrocarbons .

Scientific Research Applications

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
  • 1-(Chloromethyl)-3-fluorobicyclo[1.1.1]pentane
  • 1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane

Comparison: 1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties.

Properties

IUPAC Name

1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREJOZOABGRTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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